Clorhidrato de bufuralol

Descripción general

Descripción

Bufuralol hydrochloride is a potent non-selective β-adrenoceptor blocking agent. It is primarily used in research settings to study the activity of cytochrome P450 enzymes, particularly CYP2D6 . Bufuralol hydrochloride is known for its partial agonist activity and is often used as a probe substrate in various pharmacological studies .

Aplicaciones Científicas De Investigación

Cardiovascular Applications

Bufuralol hydrochloride has been studied extensively for its effects on cardiovascular parameters. It exhibits both beta-1 and beta-2 adrenergic receptor blocking activities, making it a valuable agent in managing conditions such as hypertension and tachycardia.

Hemodynamic Studies

A notable study compared bufuralol with pindolol during isoproterenol infusion in healthy male volunteers. Key findings include:

- Peripheral Resistance : Bufuralol administration resulted in decreased peripheral resistance, contrasting with pindolol, which increased resistance .

- Beta-Blockade Effects : Both drugs demonstrated beta-blocking effects, evidenced by a rightward shift in dose-response relationships for heart rate and cardiac output .

These results indicate bufuralol's potential as an effective treatment option for managing heart rate and blood pressure.

Drug Metabolism Studies

Bufuralol hydrochloride serves as a critical tool in pharmacokinetic studies, particularly concerning the metabolism mediated by cytochrome P450 enzymes.

CYP2D6 Probe Substrate

Bufuralol is recognized as a probe substrate for CYP2D6, allowing researchers to assess the metabolic activity of this enzyme. Its metabolism exhibits biphasic kinetics, providing insights into individual variability in drug metabolism due to genetic polymorphisms .

In Vitro Metabolism Characterization

Research has utilized bufuralol to characterize CYP2D6 activity across various populations. For example:

- Studies have shown that different CYP2D6 allelic variants affect bufuralol metabolism, highlighting its utility in pharmacogenetics .

- The drug's metabolic pathways have been analyzed using human liver microsomes, contributing to a better understanding of drug-drug interactions involving CYP2D6 .

Clinical Trials and Research Findings

Bufuralol was previously investigated in phase III clinical trials for hypertension treatment; however, these studies were discontinued due to concerns about adverse effects compared to other beta blockers . Despite this, bufuralol remains relevant in research settings for its unique properties.

Data Table: Summary of Bufuralol Hydrochloride Applications

Case Studies and Research Insights

Several studies have documented bufuralol's effects on heart rate and blood pressure regulation:

- A pharmacodynamic study indicated that bufuralol significantly reduced exercise-induced tachycardia compared to placebo and had a longer duration of action than some other beta blockers .

- Research on the metabolic pathways of bufuralol has revealed insights into its interactions with other drugs and individual patient responses based on genetic factors .

Mecanismo De Acción

Target of Action

The primary target of Bufuralol hydrochloride is the β-adrenergic receptor . This receptor is a part of the sympathetic nervous system and plays a crucial role in the ‘fight or flight’ response by mediating the effects of epinephrine and norepinephrine .

Mode of Action

Bufuralol hydrochloride acts as an antagonist at the β-adrenergic receptor This blocking action inhibits the normal sympathetic response, leading to effects such as reduced heart rate and blood pressure .

Biochemical Pathways

The main metabolic pathway for Bufuralol hydrochloride involves aromatic hydroxylation . This process adds a hydroxyl group to the aromatic ring of the molecule, increasing its polarity and making it more water-soluble. This aids in the excretion of the drug from the body .

Pharmacokinetics

It is known that the compound is metabolized primarily by theCYP2D6 enzyme . The elimination half-life of Bufuralol hydrochloride is shorter than that of its (+)-isomer, but similar to the racemate . Both isomers are cleared almost entirely by metabolism .

Result of Action

The molecular and cellular effects of Bufuralol hydrochloride’s action are primarily due to its antagonistic effect on β-adrenergic receptors. By blocking these receptors, it inhibits the normal sympathetic response, leading to effects such as reduced heart rate and blood pressure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bufuralol hydrochloride. For instance, the activity of the CYP2D6 enzyme, which metabolizes Bufuralol hydrochloride, can be influenced by factors such as genetic polymorphisms, age, and the presence of other drugs . These factors can affect the rate at which Bufuralol hydrochloride is metabolized and cleared from the body, thereby influencing its efficacy and potential side effects.

Análisis Bioquímico

Biochemical Properties

Bufuralol hydrochloride interacts with β1 and β2 receptors . It is known to decrease isoproterenol peripheral resistance . The compound is metabolized by CYP2D6 , indicating its interaction with this enzyme.

Cellular Effects

Bufuralol hydrochloride, as a non-specific β-receptor inhibitor, can influence cell function by modulating the activity of β1 and β2 receptors . These receptors are involved in various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

Bufuralol hydrochloride exerts its effects at the molecular level primarily through its antagonistic action on β1 and β2 adrenergic receptors . It binds to these receptors, inhibiting their activity and thereby modulating cellular responses to adrenergic signals .

Metabolic Pathways

Bufuralol hydrochloride is metabolized by CYP2D6 . The main metabolic pathway for (−)-bufuralol is aromatic hydroxylation, whereas the principal route for (+)-bufuralol is conjugation . Both isomers also undergo aliphatic hydroxylation .

Métodos De Preparación

Bufuralol hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of solvents such as methanol or ethanol and are carried out at room temperature . Industrial production methods may involve more complex procedures to ensure high purity and yield, including crystallization and purification steps .

Análisis De Reacciones Químicas

Bufuralol hydrochloride undergoes various chemical reactions, including:

Oxidation: Bufuralol can be hydroxylated at the 1’ position by cytochrome P450 enzymes, particularly CYP2D6. This reaction typically requires NADPH as a cofactor.

Reduction: Although less common, reduction reactions can occur under specific conditions, leading to the formation of reduced derivatives.

Substitution: Bufuralol can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common reagents used in these reactions include NADPH, cytochrome P450 enzymes, and various solvents such as methanol and ethanol. Major products formed from these reactions include 4-hydroxybufuralol and 6-hydroxybufuralol .

Comparación Con Compuestos Similares

Bufuralol hydrochloride is unique due to its non-selective β-adrenoceptor blocking activity and partial agonist properties . Similar compounds include:

Propranolol: A non-selective β-adrenoceptor blocker with no partial agonist activity.

Metoprolol: A selective β1-adrenoceptor blocker with no partial agonist activity.

Atenolol: Another selective β1-adrenoceptor blocker with no partial agonist activity.

Bufuralol hydrochloride stands out due to its partial agonist activity and its use as a probe substrate for studying cytochrome P450 enzyme activity .

Actividad Biológica

Bufuralol hydrochloride is a non-selective beta-adrenoceptor antagonist with partial agonist activity, primarily used in the management of hypertension and other cardiovascular conditions. This article delves into its biological activity, pharmacological properties, and clinical implications based on a review of diverse sources.

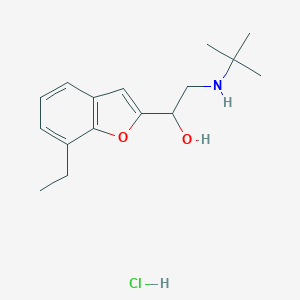

- Chemical Name : 2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethan-1-ol hydrochloride

- CAS Number : 60398-91-6

- Molecular Formula : C₁₆H₂₄ClNO₂

- Molecular Weight : 297.82 g/mol

- Solubility : Water solubility is approximately 0.0356 mg/mL .

Bufuralol acts primarily as a non-selective antagonist at beta-adrenergic receptors (β₁ and β₂). Its mechanism involves:

- Beta-Adrenoceptor Blocking : It inhibits the action of catecholamines, leading to decreased heart rate and myocardial contractility.

- Partial Agonist Activity : Unlike some beta-blockers, bufuralol exhibits intrinsic sympathomimetic activity, which can lead to a mild increase in heart rate in certain conditions .

- Membrane Stabilizing Effects : Both isomers of bufuralol have been shown to possess membrane stabilizing properties, affecting cardiac action potentials .

Pharmacological Effects

Bufuralol has been extensively studied for its hemodynamic effects:

- Blood Pressure Reduction : It has demonstrated efficacy in decreasing mean arterial blood pressure in animal models when administered intravenously .

- Cardiac Output Modulation : In studies involving healthy volunteers, bufuralol was found to reduce exercise-induced tachycardia effectively, comparable to propranolol but with less pronounced effects at higher doses .

Clinical Studies

Several clinical trials have assessed the pharmacodynamics of bufuralol:

- Hemodynamic Study : A study compared bufuralol and pindolol under isoproterenol infusion in healthy male subjects. Bufuralol showed significant reductions in peripheral resistance following acute intravenous application .

- Exercise Tolerance Test : In a controlled trial, subjects were administered bufuralol or propranolol before exercise. Bufuralol at doses of 7.5 mg and higher effectively reduced heart rates during exertion, suggesting its potential for managing exercise-induced tachycardia .

Comparative Efficacy

A comparative analysis of bufuralol with other beta-blockers reveals its unique profile:

| Property | Bufuralol | Propranolol | Pindolol |

|---|---|---|---|

| Selectivity | Non-selective | Non-selective | Non-selective |

| Partial Agonist Activity | Yes | No | Yes |

| Membrane Stabilization | Yes | Yes | No |

| Exercise Heart Rate Reduction (mg) | 7.5 - 120 | 40 - 160 | Not specified |

Metabolism and Pharmacokinetics

Bufuralol undergoes hepatic metabolism primarily via cytochrome P450 enzymes. Studies indicate that it is metabolized by CYP2D6 and CYP3A4 pathways, which may influence its pharmacokinetic profile among different populations .

Propiedades

IUPAC Name |

2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBONRGCLLBWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54340-62-4 (Parent) | |

| Record name | Bufuralol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059652298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50975052 | |

| Record name | Bufuralol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60398-91-6, 59652-29-8 | |

| Record name | Bufuralol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60398-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bufuralol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059652298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bufuralol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060398916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bufuralol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-α-[[(tert-butyl)amino]methyl]-7-ethyl-2-benzofuranmethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUFURALOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G66IY7Q7S4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the hemodynamic effects of Bufuralol HCl compared to other beta-blockers like Pindolol?

A2: Both Bufuralol HCl and Pindolol are β-blockers, but they exhibit different hemodynamic profiles. While Pindolol typically increases peripheral resistance initially, Bufuralol HCl induces a decrease in peripheral resistance immediately after intravenous administration [, ]. During exercise, Pindolol leads to an increase in peripheral resistance, whereas Bufuralol HCl maintains a constant peripheral resistance despite reducing cardiac output []. This difference might be attributed to Bufuralol HCl's unique effect on peripheral resistance, independent of its peripheral β-receptor blocking action [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.